molecular formula C10H16O2 B3042272 Methyl 2-(4-methylcyclohexylidene)acetate CAS No. 54263-85-3

Methyl 2-(4-methylcyclohexylidene)acetate

Cat. No.: B3042272
CAS No.: 54263-85-3
M. Wt: 168.23 g/mol
InChI Key: JHZJWVRZFPGPPG-UHFFFAOYSA-N
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Description

The methyl ester variant is structurally characterized by a cyclohexylidene ring substituted with a methyl group at the 4-position and an ester-functionalized acetate side chain.

Properties

IUPAC Name

methyl 2-(4-methylcyclohexylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZJWVRZFPGPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC(=O)OC)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Commercial Availability (Evidence Source)
Methyl 2-(4-methylcyclohexylidene)acetate* Not provided Likely C₁₀H₁₄O₂ ~168 (estimated) 4-methylcyclohexylidene, ester Rare (indirectly referenced)
Methyl 2-(4-oxocyclohexylidene)acetate 91158-10-0 C₉H₁₂O₃ 168.19 4-oxocyclohexylidene, ester Available via ChemBK
(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate Not provided C₁₁H₁₂ClN₂O₂ 254.68 Chloro, hydrazinylidene, 4-methylphenyl, ester Research-scale synthesis
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxy, ester Industrial (Safety data available)

*Estimated based on structural analogs.

Structural and Functional Differences

Cyclohexylidene Substituents :

  • The 4-methylcyclohexylidene group in the target compound introduces steric hindrance and hydrophobic character compared to the 4-oxocyclohexylidene group in CAS 91158-10-0, which adds polarity due to the ketone functionality .
  • The hydrazinylidene and chloro groups in (Z)-ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate enhance its reactivity in cyclization reactions, unlike the simpler ester group in the target compound .

Ester Chain Variations :

  • Methyl 2-hydroxyacetate (CAS 96-35-5) has a shorter carbon chain and a hydroxyl group, making it more hydrophilic and reactive in hydrolysis reactions compared to the cyclohexylidene-containing esters .

Research and Commercial Gaps

  • Limited commercial availability of this compound suggests it is primarily used in niche research contexts .
  • Comparative studies on reactivity, thermal stability, and biological activity are absent in the provided evidence, highlighting opportunities for future research.

Biological Activity

Methyl 2-(4-methylcyclohexylidene)acetate is a compound of growing interest in the fields of chemistry, biology, and medicine due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H14O2C_9H_{14}O_2 and is characterized by a methyl ester functional group attached to a cyclohexylidene moiety. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial resistance, although further research is necessary to elucidate these mechanisms fully.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity : In one study, the compound was tested against several bacterial strains using the disk diffusion method. The results showed clear zones of inhibition, confirming its antimicrobial efficacy.
  • Anti-inflammatory Activity : Another study utilized an in vitro model where macrophages were treated with the compound. The results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.

Summary of Findings

Study TypeActivity AssessedResult Summary
Antimicrobial StudyBacterial InhibitionEffective against S. aureus and E. coli
Anti-inflammatory StudyCytokine ReductionSignificant reduction in inflammatory markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methylcyclohexylidene)acetate
Reactant of Route 2
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Methyl 2-(4-methylcyclohexylidene)acetate

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